

# Application Note: Quantitative Analysis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

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## Compound of Interest

Compound Name:	(2-Chloro-5-methylphenyl)methanamine hydrochloride
CAS No.:	42365-55-9
Cat. No.:	B1460165

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## Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of **(2-Chloro-5-methylphenyl)methanamine hydrochloride**, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each protocol is designed as a self-validating system, grounded in established scientific principles and aligned with international regulatory standards. The causality behind experimental choices is thoroughly explained, offering researchers and drug development professionals the technical depth required for immediate application and adaptation.

## Introduction: The Analytical Imperative

**(2-Chloro-5-methylphenyl)methanamine hydrochloride** is a substituted benzylamine derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, access to reliable, accurate, and precise quantitative

methods is paramount for raw material testing, in-process control, and final product release. This application note presents a selection of validated analytical techniques to meet these rigorous demands.

The choice of analytical method is contingent on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide offers a multi-faceted approach, detailing chromatographic and spectrophotometric methods to provide flexibility in a variety of laboratory settings.

## High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the premier technique for the quantification of non-volatile and thermally labile compounds like **(2-Chloro-5-methylphenyl)methanamine hydrochloride**. Its high resolution and sensitivity make it ideal for both assay determination and impurity profiling.[1][2]

### Principle of the Method

This method employs reversed-phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt of the amine ensures good aqueous solubility, making it highly amenable to this technique. A C18 column is selected for its versatility and proven efficacy in separating a wide range of aromatic compounds.[3][4] Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the benzene ring in the analyte.

### Experimental Workflow Diagram



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Caption: HPLC analysis workflow from sample preparation to final quantification.

## Detailed Protocol

### Instrumentation:

- Any standard HPLC system equipped with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

### Reagents and Materials:

- **(2-Chloro-5-methylphenyl)methanamine hydrochloride** reference standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).[4][5]
- Water (HPLC grade or ultrapure).
- Phosphoric acid (reagent grade).
- Diluent: Methanol:Water (50:50, v/v).

### Chromatographic Conditions:

Parameter	Value
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	220 nm
Run Time	10 minutes

### Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1.0 mL of phosphoric acid. Degas the solution by sonication or vacuum filtration before use.[4]
- Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the stock solution. Further dilute 10 mL of the stock solution to 100 mL with diluent to obtain the working standard.
- Sample Solution Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with diluent.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
- Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph, and record the chromatograms.
- Calculation: Calculate the concentration of **(2-Chloro-5-methylphenyl)methanamine hydrochloride** in the sample using the peak areas obtained from the standard and sample chromatograms.

## Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[6][7][8][9][10]

Validation Parameters:

Parameter	Acceptance Criteria	Rationale
Specificity	The analyte peak should be well-resolved from any impurities or matrix components.	Ensures the method is selective for the analyte of interest.
Linearity	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over a range of 50-150% of the target concentration.	Demonstrates a direct proportional relationship between concentration and response.[1]
Accuracy	98.0% to 102.0% recovery at three concentration levels.	Confirms the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate)	RSD $\leq$ 2.0%	Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1.	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness	No significant change in results with small, deliberate variations in method parameters (e.g., flow rate $\pm$ 0.1 mL/min, column temperature $\pm$ 2°C).	Indicates the method's reliability during normal usage.

## Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a primary amine like (2-Chloro-5-methylphenyl)methanamine, direct analysis can be challenging due to its polarity. Derivatization is often employed to improve chromatographic behavior.[11] [12] However, for certain applications, direct injection may be feasible.

## Principle of the Method

The sample is vaporized and injected onto a GC column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects the molecules, providing both qualitative identification and quantitative data. This method is particularly useful for identifying and quantifying trace-level volatile impurities. The use of an internal standard is recommended for improved accuracy.[13][14]

## Experimental Workflow Diagram



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Caption: GC-MS analysis workflow, including the use of an internal standard.

## Detailed Protocol

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for high sensitivity and specificity.
- Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).

Reagents and Materials:

- **(2-Chloro-5-methylphenyl)methanamine hydrochloride** reference standard.
- Dichloromethane (GC grade).[15]
- Hexadecane (Internal Standard).[14]

- Anhydrous Sodium Carbonate.

## GC-MS Conditions:

Parameter	Value
Injector Temperature	250°C
Carrier Gas	Helium, constant flow 1.2 mL/min
Oven Program	100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp	280°C
Ion Source Temp	230°C
Ionization Mode	Electron Ionization (EI), 70 eV
Scan Range	40-450 m/z

## Procedure:

- Sample Preparation (Free Base Form): Accurately weigh ~20 mg of the hydrochloride salt into a vial. Add 5 mL of dichloromethane and a small amount of anhydrous sodium carbonate to neutralize the HCl and form the free base. Vortex for 2 minutes.[\[15\]](#)
- Internal Standard Addition: Add a known concentration of hexadecane internal standard to the vial.
- Calibration Standards: Prepare a series of calibration standards by weighing known amounts of the reference standard, neutralizing to the free base, and adding the same concentration of internal standard.
- Analysis: Inject 1  $\mu$ L of the supernatant from the prepared samples and standards into the GC-MS system.
- Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the analyte in the test samples from this curve.

## Method Validation

Validation for the GC-MS method follows similar principles to HPLC, with an emphasis on specificity (mass spectral confirmation) and sensitivity.

Validation Parameters:

Parameter	Acceptance Criteria	Rationale
Specificity	Clean separation of peaks and unique mass spectrum for the analyte.	Ensures identity and purity are confirmed simultaneously.
Linearity	$r^2 \geq 0.995$	Establishes a quantifiable relationship for accurate measurement.
Accuracy & Precision	Recovery: 95.0% to 105.0%; RSD $\leq$ 5.0%	Essential for reliable quantification, especially at lower levels.
LOD & LOQ	Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).	Defines the sensitivity limits of the method.

## UV-Visible Spectrophotometry: A Rapid and Simple Assay

For routine analysis where high selectivity is not required, UV-Visible spectrophotometry offers a rapid, cost-effective, and straightforward method for quantification.[\[16\]](#)[\[17\]](#)

### Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring system in **(2-Chloro-5-methylphenyl)methanamine hydrochloride** absorbs UV radiation at a characteristic wavelength.

## Detailed Protocol

### Instrumentation:

- A calibrated UV-Visible spectrophotometer.
- Matched quartz cuvettes (1 cm path length).

### Reagents and Materials:

- **(2-Chloro-5-methylphenyl)methanamine hydrochloride** reference standard.
- 0.1 N Hydrochloric Acid (HCl).

### Procedure:

- **Wavelength of Maximum Absorbance ( $\lambda_{\max}$ ) Determination:** Prepare a dilute solution of the analyte in 0.1 N HCl. Scan the solution from 200 to 400 nm to determine the  $\lambda_{\max}$ . The expected  $\lambda_{\max}$  for similar structures is around 265 nm.<sup>[18]</sup>
- **Standard Curve Preparation:** Prepare a series of standard solutions of the analyte in 0.1 N HCl ranging from 5 to 25  $\mu\text{g/mL}$ . Measure the absorbance of each solution at the determined  $\lambda_{\max}$  against a 0.1 N HCl blank.
- **Sample Preparation:** Accurately weigh the sample and dissolve it in 0.1 N HCl to obtain a theoretical concentration within the calibration range.
- **Measurement:** Measure the absorbance of the sample solution.
- **Calculation:** Determine the concentration of the analyte in the sample by interpolating its absorbance from the standard curve.

### Validation Parameters Summary:

Parameter	Acceptance Criteria
Linearity	$r^2 \geq 0.999$
Accuracy	98.0% to 102.0% recovery
Precision	RSD $\leq$ 2.0%

## Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of **(2-Chloro-5-methylphenyl)methanamine hydrochloride**. The choice of method—HPLC for robust purity and assay, GC-MS for sensitive impurity profiling, or UV-Vis for rapid screening—should be guided by the specific analytical requirements. Each protocol is built on a foundation of scientific integrity and is designed to be validated according to stringent ICH guidelines, ensuring data of the highest quality and reliability for researchers, scientists, and drug development professionals.

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